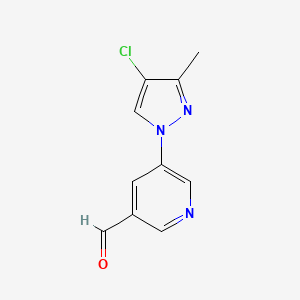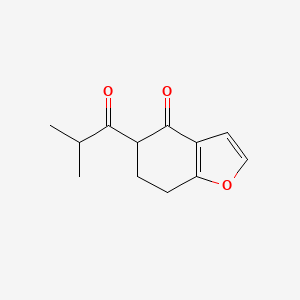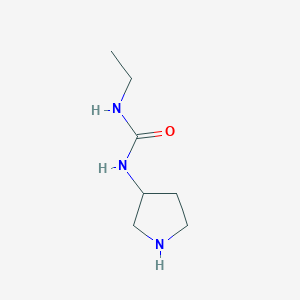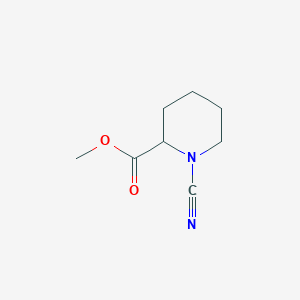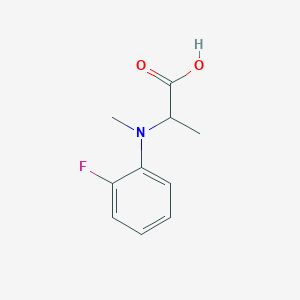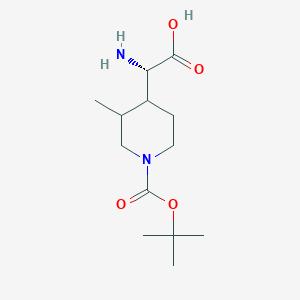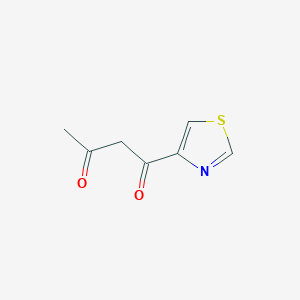
1-(1,3-Thiazol-4-yl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Thiazol-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-(1,3-Thiazol-4-yl)butane-1,3-dione typically involves the reaction of appropriate thiazole derivatives with butane-1,3-dione under controlled conditions. One common synthetic route includes the use of thiazole-4-carboxylic acid as a starting material, which is then reacted with butane-1,3-dione in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(1,3-Thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced thiazole derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
科学的研究の応用
1-(1,3-Thiazol-4-yl)butane-1,3-dione has a wide range of scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
作用機序
The mechanism of action of 1-(1,3-Thiazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activities. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
類似化合物との比較
1-(1,3-Thiazol-4-yl)butane-1,3-dione can be compared with other thiazole-containing compounds, such as:
1-(1,3-Thiazol-2-yl)butane-1,3-dione: This compound has a similar structure but differs in the position of the thiazole ring attachment, which can influence its reactivity and biological activity.
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione:
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
1-(1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)2-7(10)6-3-11-4-8-6/h3-4H,2H2,1H3 |
InChIキー |
AWVRAJFTXCBDAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1=CSC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


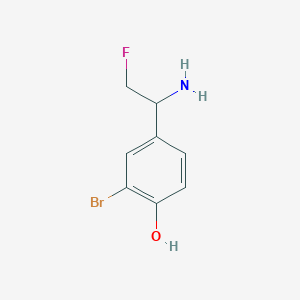
![3-{[(3-Methoxypropyl)amino]methyl}benzonitrile](/img/structure/B13320395.png)
![2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one](/img/structure/B13320398.png)
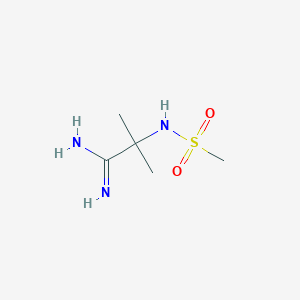
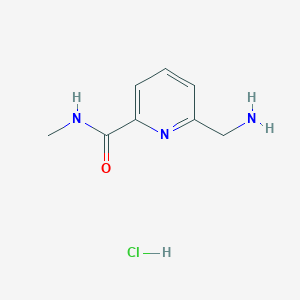
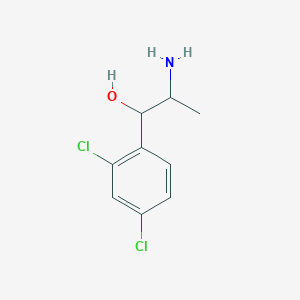
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320425.png)

